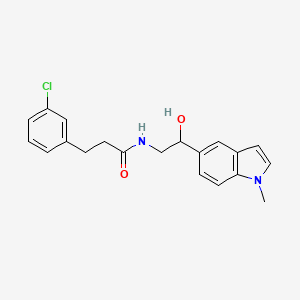

3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2/c1-23-10-9-15-12-16(6-7-18(15)23)19(24)13-22-20(25)8-5-14-3-2-4-17(21)11-14/h2-4,6-7,9-12,19,24H,5,8,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYWRBMPBIOEHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC(=CC=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the chlorophenyl intermediate: Starting with a chlorobenzene derivative, various functional groups can be introduced through electrophilic substitution reactions.

Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods.

Coupling reactions: The chlorophenyl and indole intermediates are coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Hydroxyethylation: Introduction of the hydroxyethyl group can be achieved through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 or LiAlH4.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing agents: PCC, Jones reagent, KMnO4.

Reducing agents: NaBH4, LiAlH4.

Coupling agents: EDC, DCC.

Major Products

Oxidation products: Ketones or aldehydes.

Reduction products: Alcohols.

Substitution products: Amines, thiols.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines effectively.

In Vivo Efficacy

In vivo experiments using a mouse xenograft model of MGC-803 cells revealed that the compound significantly inhibited tumor growth by 70% and 80% at doses of 15 mg/kg and 30 mg/kg, respectively, without notable toxicity . This suggests that the compound could be developed further as a tubulin-targeting anticancer agent.

Neuropharmacological Applications

The compound's structure suggests potential neurotropic activity, making it a candidate for neuropharmacological research.

Neurite Outgrowth Stimulation

Preliminary studies have indicated that the compound may stimulate neurite outgrowth in neuronal cultures. At a concentration of 10 μM, it did not exhibit neurotoxicity while promoting significant neurite extension . This property could be beneficial in treating neurodegenerative diseases where neuronal repair is essential.

Antiviral Properties

The antiviral potential of indole derivatives has been explored extensively, and this compound fits within that framework.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide can be contextualized by comparing it to related propanamide derivatives and indole-containing analogs. Below is a detailed analysis:

Structural Analogues

2.1.1 Indomethacin Derivatives (Compounds 50, 51, 54, 58)

- Core Structure : Propanamide linked to a substituted indole (e.g., 1-(4-chlorobenzoyl)-5-methoxy-3-methylindole).

- Key Features :

- Comparison : Unlike the target compound, these analogs prioritize COX inhibition via bulky sulfonamide substituents rather than hydroxyethyl-indole motifs. The target’s indol-5-yl group may favor CNS activity over peripheral anti-inflammatory effects .

2.1.2 N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)propanamide

- Core Structure : Ibuprofen-derived propanamide with a 3-chlorophenethyl group.

- Key Features : Designed as an NSAID analog, retaining ibuprofen’s isobutylphenyl moiety for COX-1/2 binding .

2.1.3 N-(2-(1H-Indol-3-yl)ethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

- Core Structure : Naproxen-tryptamine conjugate.

- Key Features : Combines a naphthylpropanamide (NSAID) with tryptamine (serotonin precursor), enabling dual anti-inflammatory and neuroactive properties .

Functional Analogues

2.2.1 Genotoxic Impurity in Osimertinib Mesylate

- Structure : Chloro-propanamide linked to a pyrimidine-indole scaffold.

- Key Features: Acts as a genotoxic byproduct during osimertinib synthesis, emphasizing the need for rigorous purification .

- Comparison : Structural overlap (chlorophenyl, indole) exists, but the impurity’s pyrimidine and tertiary amine groups distinguish its reactivity and toxicity profile .

Physicochemical and Pharmacokinetic Properties

Biological Activity

3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide is a synthetic organic compound characterized by its unique structure that includes a chlorophenyl group, an indole moiety, and a hydroxyethyl chain. Its molecular formula is , with a molecular weight of 356.85 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H21ClN2O2 |

| Molecular Weight | 356.85 g/mol |

| Purity | Typically 95% |

| IUPAC Name | 3-(3-chlorophenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]propanamide |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The indole moiety is often associated with diverse pharmacological effects, such as anti-inflammatory and anticancer properties. The specific interactions and mechanisms are still under investigation, but it is believed that the compound may modulate the activity of certain proteins through binding interactions.

Pharmacological Studies

Recent studies have explored the pharmacological potential of similar compounds, indicating that modifications in structure can significantly influence biological activity. For instance, compounds with indole structures have shown promising results in inhibiting cancer cell proliferation and exhibiting anti-inflammatory effects .

Case Studies

-

Anticancer Activity :

- A study reported that indole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values ranging from 3.79 µM to 42.30 µM .

- Another investigation highlighted that certain indole-based compounds could induce apoptosis in cancer cells, suggesting potential therapeutic applications for the title compound.

- Anti-inflammatory Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-(3-chlorophenyl)-N-(2-hydroxyethyl)propanamide | Lacks indole moiety | Limited anti-cancer activity |

| 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)propanamide | Contains phenyl instead of indole | Reduced potency compared to indoles |

The presence of the indole moiety in 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide may enhance its biological activities compared to similar compounds lacking this feature.

Q & A

Basic: What synthetic strategies are employed to synthesize 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide?

Answer:

The synthesis typically involves multi-step organic reactions:

Chlorophenyl Group Introduction : Chlorination of a phenyl precursor (e.g., 3-chlorophenylpropanoyl chloride) to establish the 3-chlorophenyl moiety .

Indole Ring Formation : Cyclization reactions to construct the 1-methyl-1H-indol-5-yl group, often using Fischer indole synthesis or transition-metal-catalyzed cross-coupling .

Amide Bond Formation : Coupling the chlorophenylpropanoyl chloride with the hydroxyethyl-indole intermediate under conditions like Schotten-Baumann or EDC/HOBt activation .

Key Considerations : Optimize reaction conditions (temperature, solvent) to avoid side reactions, such as over-chlorination or indole ring oxidation .

Basic: How is the compound’s structural integrity validated post-synthesis?

Answer:

A combination of analytical techniques is used:

Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., chlorophenyl protons at ~7.2–7.4 ppm; indole NH signal absence due to methylation) .

High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching calculated mass).

X-ray Crystallography : For unambiguous confirmation, SHELX software is employed to refine crystal structures, resolving bond angles and torsional strain in the hydroxyethyl-indole moiety .

Basic: What are the hypothesized biological targets of this compound?

Answer:

The compound’s indole and chlorophenyl groups suggest interactions with:

Serotonin Receptors : Indole derivatives often modulate 5-HT receptors; molecular docking studies predict binding to 5-HT or 5-HT subtypes .

Enzymes with Hydrophobic Pockets : The chlorophenyl group may inhibit cytochrome P450 enzymes or kinases via π-π stacking in hydrophobic active sites .

DNA Intercalation : The planar indole ring could enable DNA binding, though experimental validation (e.g., ethidium bromide displacement assays) is required .

Advanced: How can researchers optimize reaction yields during the coupling step?

Answer:

Common challenges include low amidation efficiency and byproduct formation. Solutions:

Activating Agents : Use EDC/HOBt or HATU for efficient carbodiimide-mediated coupling .

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; avoid dichloromethane due to poor indole solubility .

Temperature Control : Maintain 0–5°C during activation to minimize racemization or hydrolysis .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product from unreacted starting materials .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies may arise from assay conditions or impurities. Mitigation strategies:

Purity Verification : Re-analyze compound purity via HPLC (≥95%) and confirm absence of residual solvents (e.g., DMF) that may interfere with assays .

Assay Standardization : Use cell lines with consistent receptor expression (e.g., HEK293 for 5-HT receptors) and control for batch-to-batch variability .

Metabolite Screening : Test for metabolic byproducts (e.g., hydroxylated indole derivatives) using LC-MS to rule off-target effects .

Advanced: What computational methods support mechanistic studies of this compound?

Answer:

Molecular Dynamics (MD) Simulations : Predict binding stability in receptor pockets (e.g., 5-HT) using software like GROMACS .

Density Functional Theory (DFT) : Calculate electron distribution in the chlorophenyl-indole system to identify reactive sites for derivatization .

QSAR Modeling : Relate structural features (e.g., Cl substituent position) to biological activity using datasets from analogous compounds .

Safety and Handling: What precautions are essential during experimental use?

Answer:

Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

Ventilation : Use fume hoods when handling powdered compound to avoid inhalation .

Waste Disposal : Neutralize acidic/basic byproducts before disposal; avoid release into drains .

First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.